(E)-N-benzyl-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamide
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Overview
Description
(E)-N-benzyl-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamide is an organic compound that belongs to the class of cyanoacrylamides This compound is characterized by the presence of a benzyl group, a chlorophenyl-substituted furan ring, and a cyanoacrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-benzyl-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamide typically involves a multi-step process. One common method includes the following steps:
Preparation of 3-(3-chlorophenyl)furan-2-carbaldehyde: This intermediate can be synthesized through the Vilsmeier-Haack reaction of 3-chlorophenylfuran.
Formation of (E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamide: The aldehyde intermediate is then reacted with malononitrile and ammonium acetate under basic conditions to form the cyanoacrylamide.
N-Benzylation: The final step involves the N-benzylation of the cyanoacrylamide using benzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(E)-N-benzyl-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Primary amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-benzyl-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for functional polymers.
Mechanism of Action
The mechanism of action of (E)-N-benzyl-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamide involves its interaction with specific molecular targets. The cyanoacrylamide moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-N-benzyl-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamide: Similar structure with a different position of the chlorine atom.
(E)-N-benzyl-3-(5-(3-bromophenyl)furan-2-yl)-2-cyanoacrylamide: Similar structure with a bromine atom instead of chlorine.
(E)-N-benzyl-3-(5-(3-methylphenyl)furan-2-yl)-2-cyanoacrylamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of (E)-N-benzyl-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamide lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorophenyl group and the cyanoacrylamide moiety provides distinct electronic and steric properties that can be exploited in various applications.
Properties
IUPAC Name |
(E)-N-benzyl-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2/c22-18-8-4-7-16(11-18)20-10-9-19(26-20)12-17(13-23)21(25)24-14-15-5-2-1-3-6-15/h1-12H,14H2,(H,24,25)/b17-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRDGSKGPUEJIB-SFQUDFHCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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